3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid
Overview
Description
3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid (CMBCA) is an organic compound that belongs to the class of benzothiophene carboxylic acids. It is a colorless solid with a melting point of 88-90 °C and a boiling point of 232 °C. CMBCA is used in a variety of applications, including synthesis, medicinal chemistry, and chemical research.
Scientific Research Applications
Anti-tumor Activity
- Field : Medicinal Chemistry
- Application : Benzofuran compounds have shown strong biological activities such as anti-tumor . Benzofuran substituted chalcone compounds are also important anticancer drug research directions .
- Results : The results of these studies have shown that these compounds have potential as anticancer agents .
Anti-viral Activity
- Field : Medicinal Chemistry
- Application : Some benzofuran compounds have shown anti-viral activities .
- Results : For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-microbial Activity
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, which include benzothiophene compounds, have been reported to possess anti-microbial properties .
- Results : The results of these studies have shown that these compounds have potential as antimicrobial agents .
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives have been reported to possess anti-inflammatory properties .
- Results : The results of these studies have shown that these compounds have potential as anti-inflammatory agents .
Anti-psychotic Activity
- Field : Medicinal Chemistry
- Application : Some thiophene derivatives have been reported to possess anti-psychotic properties .
- Results : The results of these studies have shown that these compounds have potential as anti-psychotic agents .
Anti-arrhythmic Activity
- Field : Medicinal Chemistry
- Application : Some thiophene derivatives have been reported to possess anti-arrhythmic properties .
- Results : The results of these studies have shown that these compounds have potential as anti-arrhythmic agents .
Anti-anxiety Activity
- Field : Medicinal Chemistry
- Application : Some thiophene derivatives have been reported to possess anti-anxiety properties .
- Results : The results of these studies have shown that these compounds have potential as anti-anxiety agents .
Anti-fungal Activity
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives have been reported to possess anti-fungal properties .
- Results : The results of these studies have shown that these compounds have potential as anti-fungal agents .
Antioxidant Activity
properties
IUPAC Name |
3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFLTQPRZZYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585504 | |
Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid | |
CAS RN |
923772-93-4 | |
Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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